

# Coronafacic Acid: A Key Virulence Factor of *Pseudomonas syringae*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Coronafacic acid*

Cat. No.: B1222782

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

*Pseudomonas syringae*, a Gram-negative bacterium, is a prolific plant pathogen responsible for a wide range of diseases in economically important crops. A key to its pathogenic success is the production of a non-host-specific phytotoxin known as coronatine (COR). This molecule is a structural and functional mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile), allowing the bacterium to hijack the host's hormonal signaling pathways to suppress innate immunity. Coronatine is composed of two distinct moieties: coronamic acid (CMA) and the polyketide **coronafacic acid** (CFA).<sup>[1]</sup> It is the CFA component, linked to CMA, that confers the jasmonate-mimicking activity, making it a critical virulence factor. This guide provides a detailed examination of the biosynthesis of CFA, its mechanism of action at the molecular level, its role in promoting bacterial virulence, and the experimental protocols used to study its function.

## Biosynthesis of Coronatine and the Role of Coronafacic Acid

Coronatine is assembled from two precursors, CFA and CMA, which are synthesized via separate pathways and then joined by an amide bond.<sup>[1]</sup> The genes responsible for COR biosynthesis are typically located on a large plasmid within a 32-kb gene cluster.<sup>[1]</sup>

- **Coronafacic Acid (CFA) Biosynthesis:** CFA is a novel polyketide synthesized from precursors including pyruvate, acetate, and butyrate.[2] Its biosynthesis is managed by a series of genes, including *cfa1* through *cfa9*, which encode a suite of enzymes such as polyketide synthases (PKSs), oxidoreductases, and thioesterases.[1][2]
- **Coronamic Acid (CMA) Biosynthesis:** CMA is a cyclized amino acid derived from L-alloisoleucine.[3]
- **Ligation:** The final step in COR synthesis is the ligation of CFA and CMA, a process catalyzed by the coronafacate ligase, encoded by the *cfl* gene.[1]

The expression of these biosynthetic genes is tightly regulated by environmental cues, most notably temperature. Optimal production of coronatine occurs at cooler temperatures (around 18°C), while it is negligible at the bacterium's optimal growth temperature (28°C).[4] This thermoregulation is controlled by a modified two-component regulatory system consisting of CorR, CorS, and CorP.[4][5]

## Mechanism of Action: Hijacking Plant Jasmonate Signaling

The virulence of coronatine stems from its remarkable ability to mimic JA-Ile, the bioactive form of the plant hormone jasmonate.[6][7] This molecular mimicry allows it to manipulate the host's defense signaling network.

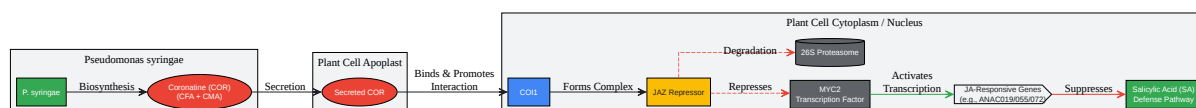
The core of this mechanism involves the following components:

- **COI1 (CORONATINE INSENSITIVE 1):** An F-box protein that is the critical component of the Skp/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[8][9]
- **JAZ (Jasmonate ZIM-domain) Proteins:** A family of repressor proteins that bind to and inhibit transcription factors, such as MYC2, which are responsible for activating JA-responsive genes.[8][9]

In a resting state, JAZ proteins sequester MYC2, preventing the transcription of defense genes. When the plant perceives a threat and produces JA-Ile, or when *P. syringae* secretes coronatine, the following signaling cascade is initiated:

- Ligand Binding: COR (or JA-Ile) acts as "molecular glue," promoting the formation of a co-receptor complex between COI1 and a JAZ protein.[6][8][10]
- Ubiquitination: The formation of the COR-COI1-JAZ complex targets the JAZ protein for ubiquitination by the SCFCOI1 ligase.[10]
- Proteasomal Degradation: The ubiquitinated JAZ protein is subsequently degraded by the 26S proteasome.[9]
- De-repression and Gene Activation: The degradation of the JAZ repressor releases the MYC2 transcription factor, which can then activate the expression of downstream JA-responsive genes.[6]

This hijacking of the JA pathway leads to a critical suppression of the salicylic acid (SA) signaling pathway, which is the primary defense line against biotrophic pathogens like *P. syringae*. [6][11][12]



[Click to download full resolution via product page](#)

Caption: Coronatine hijacks the host jasmonate signaling pathway.

## Role of Coronafacic Acid in Bacterial Virulence

By activating the jasmonate pathway and suppressing salicylate-mediated defenses, CFA (as part of COR) contributes directly to bacterial virulence in several key ways.

## Reopening of Stomata

Stomata are natural pores on the leaf surface that plants can close as a first line of defense to prevent pathogen entry. This response is a key part of pattern-triggered immunity (PTI). Coronatine is a potent weapon against this defense, as it can forcefully reopen stomata that have closed in response to bacterial presence.<sup>[5]</sup> This allows *P. syringae* to invade the nutrient-rich apoplastic space within the leaf.<sup>[13]</sup>

## Suppression of Salicylic Acid (SA)-Mediated Defenses

The antagonism between the JA and SA pathways is a well-established principle in plant immunity.<sup>[6]</sup> By hyper-activating the JA pathway, COR effectively suppresses the accumulation and signaling of SA.<sup>[5][8]</sup> This is achieved in part by repressing the transcription of key SA biosynthesis genes, like ISOCHORISMATE SYNTHASE 1 (ICS1), and activating genes involved in SA metabolism.<sup>[12][14]</sup> The suppression of SA is critical for *P. syringae*, as SA-mediated defenses are highly effective against this pathogen.<sup>[10]</sup>

## Enhancement of Bacterial Growth and Symptom Development

The combined effects of stomatal reopening and immune suppression create a highly favorable environment for bacterial proliferation. Mutants of *P. syringae* that cannot produce coronatine (COR<sup>-</sup> mutants) exhibit significantly reduced growth in planta compared to the wild-type strain. Furthermore, the ability of these COR<sup>-</sup> mutants to grow is often restored in plant lines that are deficient in SA accumulation, demonstrating the importance of SA suppression for bacterial success.<sup>[10]</sup> The chlorotic lesions characteristic of *P. syringae* infection are also heavily dependent on the presence of coronatine.<sup>[12]</sup>

## Quantitative Data Summary

The effects of coronatine on bacterial virulence can be quantified through various assays. The following tables summarize key findings from published literature.

Table 1: Effect of Coronatine on *P. syringae* Growth in Arabidopsis

Bacterial Strain	Host Genotype	Time Post-Inoculation	Bacterial Titer (log CFU/cm <sup>2</sup> )	Source
Pst DC3000 (COR+)	Wild-Type (Col-0)	24 hours	~5.8	<a href="#">[13]</a>
Pst DC3118 (COR-)	Wild-Type (Col-0)	24 hours	~5.2	<a href="#">[13]</a>
Pst DC3000 (COR+)	Wild-Type (Col-0)	4 days	~7.0 - 7.5	<a href="#">[8]</a>
Pst cor- mutant	Wild-Type (Col-0)	4 days	~5.5 - 6.0	<a href="#">[8]</a>

Table 2: Effect of Coronatine on Stomatal Aperture

Treatment Condition	Plant Species	Stomatal Aperture (μm)	Source
Mock (Darkness)	Arabidopsis	~0.8	<a href="#">[13]</a>
Pst DC3000 (COR+) (Darkness)	Arabidopsis	~1.8	<a href="#">[13]</a>
Pst DC3118 (COR-) (Darkness)	Arabidopsis	~0.8	<a href="#">[13]</a>
Pst DC3118 (COR-) + 1.5 μM COR	Arabidopsis	~1.7	<a href="#">[13]</a>
Mock (Ambient CO <sub>2</sub> )	Tomato	~4.5	<a href="#">[2]</a>
Pst DC3000 (COR+) 4 hpi (Ambient CO <sub>2</sub> )	Tomato	~6.0	<a href="#">[2]</a>
Purified COR (Ambient CO <sub>2</sub> )	Tomato	~7.0	<a href="#">[2]</a>

Table 3: Effect of Coronatine on Salicylic Acid (SA) Accumulation

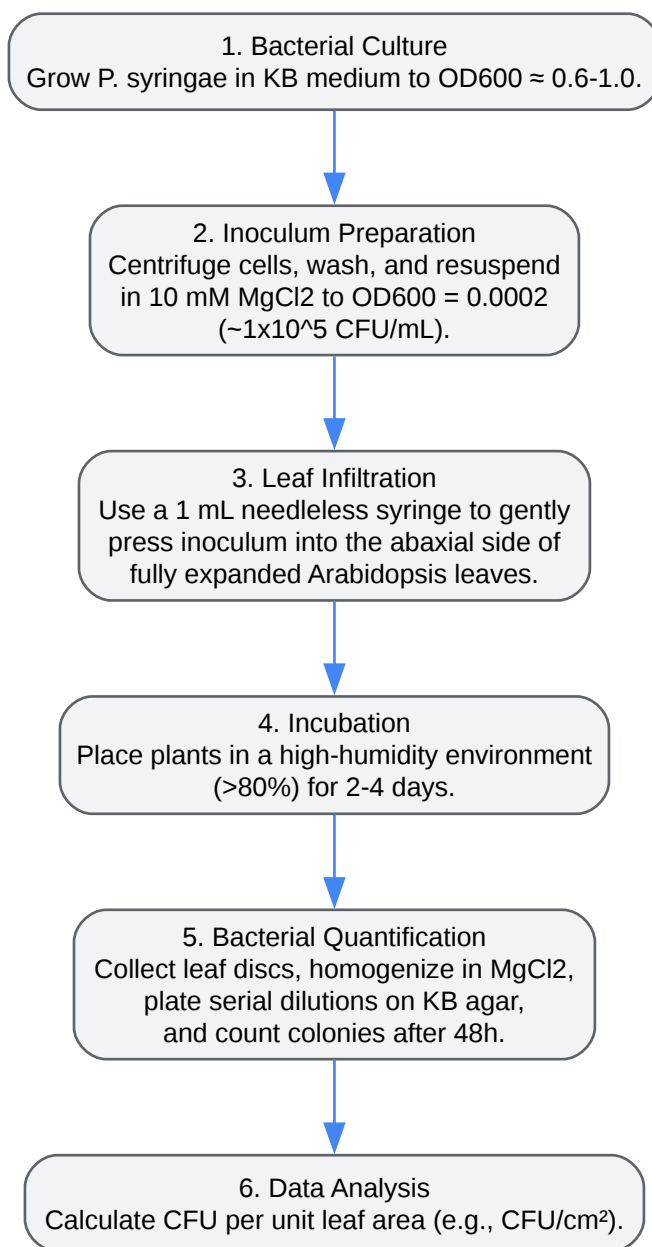
Bacterial Strain	Host Genotype	Time Post-Inoculation	Free SA Level (relative to mock)	Source
Psm ES4326 (COR+)	Wild-Type	24 hours	Lower	<a href="#">[14]</a>
Psm ES4326 cor-	Wild-Type	24 hours	Higher	<a href="#">[14]</a>
Pst DC3000 (COR+)	Tomato	24 hours	~200 ng/g FW	<a href="#">[8]</a>
Pst DB29 (COR-)	Tomato	24 hours	~1000 ng/g FW	<a href="#">[8]</a>

## Key Experimental Protocols

Studying the function of **coronafacic acid** requires specific and reproducible experimental procedures. Below are detailed protocols for key assays.

### P. syringae Infection Assay by Syringe Infiltration

This method delivers a precise dose of bacteria directly into the leaf apoplast, bypassing stomatal defenses, to quantify bacterial growth over time.



[Click to download full resolution via product page](#)

Caption: Workflow for a *P. syringae* syringe infiltration assay.

Protocol:

- Bacterial Culture: From a glycerol stock, streak the desired *P. syringae* strain onto a King's B (KB) agar plate with appropriate antibiotics and incubate at 28°C for 2 days. Inoculate a single colony into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.

- **Inoculum Preparation:** Pellet the bacterial cells by centrifugation (e.g., 3,000 x g for 10 minutes). Discard the supernatant and wash the pellet with sterile 10 mM MgCl<sub>2</sub>. Repeat. Resuspend the final pellet in 10 mM MgCl<sub>2</sub> and adjust the optical density at 600 nm (OD<sub>600</sub>) to 0.0002 for growth curves (approximately 1 x 10<sup>5</sup> CFU/mL).
- **Plant Infiltration:** Use 4-5 week-old *Arabidopsis thaliana* plants. Select fully expanded leaves. Use a 1 mL needleless syringe to gently press the bacterial suspension against the abaxial (underside) of the leaf until a small water-soaked area appears. Infiltrate at least three leaves per plant.
- **Incubation:** Place the inoculated plants back into the growth chamber and cover with a humidity dome to maintain high humidity for the duration of the experiment.
- **Quantification of Bacterial Growth:** At specified time points (e.g., 0, 2, and 4 days post-inoculation), collect two leaf discs from the infiltrated area of each replicate using a 0.5 cm diameter cork borer. Homogenize the leaf discs in 200 µL of 10 mM MgCl<sub>2</sub>. Perform serial dilutions of the homogenate and plate 10 µL of each dilution onto KB agar plates. Incubate at 28°C for 48 hours and count the resulting colonies to determine the number of colony-forming units (CFU) per cm<sup>2</sup>.

## Stomatal Aperture Measurement Assay

This assay measures the width of the stomatal pore to determine the effect of bacteria or purified compounds on stomatal opening or closure.

Protocol:

- **Prepare Epidermal Peels:** Carefully peel the abaxial epidermis from a healthy, turgid leaf of a 4-5 week-old *Arabidopsis* plant.
- **Incubation:** Immediately float the epidermal peel in a buffer (e.g., 10 mM MES-KCl, pH 6.15) in a petri dish. To induce stomatal opening, expose the peels to light for 2-3 hours. To test for reopening of closed stomata, incubate in darkness.
- **Treatment Application:** Replace the buffer with the treatment solution (e.g., buffer containing *P. syringae* at OD<sub>600</sub> = 0.2, or purified coronatine at a specified concentration). Incubate for the desired time (e.g., 1-4 hours).



- **Microscopy and Measurement:** Mount the epidermal peel on a microscope slide. Using a light microscope at 400x or higher magnification, capture images of multiple stomata.
- **Data Analysis:** Use image analysis software (e.g., ImageJ) to measure the width of the stomatal aperture for at least 60 stomata per treatment condition. Calculate the average aperture width and standard error.

## Conclusion and Future Directions

**Coronafacic acid**, as the functional core of the coronatine phytotoxin, is an exquisitely evolved virulence factor that enables *Pseudomonas syringae* to overcome fundamental layers of plant immunity. By mimicking the host's own hormonal signals, it provides the pathogen with a decisive advantage, facilitating entry, suppressing SA-mediated defenses, and promoting proliferation. The detailed understanding of the CFA-COI1-JAZ signaling axis provides a clear and attractive target for the development of novel anti-virulence compounds. Professionals in drug development could focus on creating small molecules that either inhibit the biosynthesis of CFA or block the interaction between coronatine and the COI1 co-receptor. Such strategies would disarm the pathogen without exerting direct selective pressure for resistance, offering a sustainable approach to crop protection. Further research into the COI1-independent activities of coronatine may reveal additional targets for intervention and deepen our understanding of this intricate host-pathogen interaction.[8]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Coronatine Inhibits Stomatal Closure through Guard Cell-Specific Inhibition of NADPH Oxidase-Dependent ROS Production [frontiersin.org]

- 5. Frontiers | Coronatine Facilitates Pseudomonas syringae Infection of Arabidopsis Leaves at Night [frontiersin.org]
- 6. Coronatine and salicylic acid: the battle between Arabidopsis and Pseudomonas for phytohormone control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Coronatine Toxin of Pseudomonas syringae Is a Multifunctional Suppressor of Arabidopsis Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coronatine-Based Gene Expression Changes Impart Partial Resistance to Fall Armyworm (Spodoptera frugiperda) in Seedling Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coronatine Facilitates Pseudomonas syringae Infection of Arabidopsis Leaves at Night - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coronatine promotes Pseudomonas syringae virulence in plants by activating a signaling cascade that inhibits salicylic acid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arabidopsis Mutants Selected for Resistance to the Phytotoxin Coronatine Are Male Sterile, Insensitive to Methyl Jasmonate, and Resistant to a Bacterial Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Coronafacic Acid: A Key Virulence Factor of Pseudomonas syringae]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222782#coronafacic-acid-as-a-virulence-factor-in-pseudomonas-syringae]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)